Home > Products > Screening Compounds P133731 > N-cyclohexyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
N-cyclohexyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide -

N-cyclohexyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

Catalog Number: EVT-3739685
CAS Number:
Molecular Formula: C21H26N2O3S
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Example from paper []: This paper describes the synthesis of substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as antagonists of peptidoleukotrienes. While the specific compound you are interested in is not mentioned, the paper details a multi-step synthesis approach that likely shares similarities with the synthesis of your target molecule. This involves the preparation of indole carboxylic acids, followed by amide coupling and finally sulfonamide formation.

Biological Activity:

  • Example from paper []: The study highlights the structure-activity relationship (SAR) for the synthesized indole-carboxamides and demonstrates their potent and selective antagonism of peptidoleukotrienes. This information could be relevant in understanding the potential biological activity of "N-cyclohexyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide" should it possess similar structural features that are essential for the observed activity.

1. 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

  • Compound Description: This compound, also known as 38p, is a potent and selective leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for the displacement of [3H]LTD4 on guinea pig lung membranes and a pKB of 10.13 ± 0.14 versus LTE4 on guinea pig trachea. In vivo studies demonstrated an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. []

2. N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamide []

  • Compound Description: This compound serves as a central structure in a study exploring the synthesis and reactivity of N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}arylamides. The study investigated the compound's behavior in reactions such as hydrochlorination, hydrobromination, and thiocyanation, highlighting the influence of steric factors on its reactivity. []

3. 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]-sulfonyl]benzamide [, ]

  • Compound Description: This research focuses on the different crystalline forms of this phenyluracil derivative, specifically its hydrates. These hydrates, alongside the anhydrous form, play a crucial role in the development of plant protection formulations. [, ]

4. 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide [, ]

  • Compound Description: This compound functions as a potent inhibitor of PDGF receptor tyrosine kinases. It demonstrates therapeutic potential for treating angiotensin II-induced diseases, particularly hypertension and hypertension-related conditions. [, ]

6. N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) []

  • Compound Description: This compound stands out as a potent multikinase inhibitor, targeting Src (IC50 = 0.003 μM), KDR (IC50 = 0.032 μM), and several kinases within the MAPK signaling pathway. It displays potent anti-triple negative breast cancer (TNBC) activity both in vitro and in vivo, coupled with a favorable pharmacokinetic profile and low toxicity. []

7. Venetoclax [, ]

  • Compound Description: Venetoclax is a Bcl-2 inhibitor employed in treating various blood cancers. Research on this drug revealed the formation of oxidative impurities, including venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA), during degradation processes. [] Further investigation into Venetoclax's mechanism highlighted its impact on the Bcl-2 protein network, including the dynamic regulation of Bad, a proapoptotic protein. []

8. Repaglinide []

  • Compound Description: Repaglinide is an antidiabetic drug. Research focused on identifying and synthesizing novel impurities found in Repaglinide bulk drug batches. []

9. N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines []

  • Compound Description: This class of compounds, including ten newly synthesized N(4)-substituted derivatives, highlights the role of hydrogen bonding in their solid-state structures. These compounds exhibit diverse hydrogen-bonding patterns, resulting in distinct structural arrangements ranging from sheets to three-dimensional frameworks. Notably, the N(4)-alkyl-N(4)-aryl-4-aminopyrazolopyrimidine derivatives within this series exhibit a characteristic conformation influenced by intramolecular C-H···π(arene) interactions. []

10. N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene-sulfonamide []

  • Compound Description: This compound, belonging to a series of substituted N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides, displayed potent cytotoxicity against various cancer cell lines, including MCF-7 (ER-positive breast cancer), MDA-MB-231 (ER-negative breast cancer), and Ishikawa cells (endometrial cancer). This compound exhibited IC50 values of 47, 28, and 44 µM on MCF-7, Ishikawa, and MDA-MB-231 cell lines, respectively. []

11. 4-Chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (SGK 266) []

  • Compound Description: This compound, a member of a series of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives, demonstrated significant pro-apoptotic activity against melanoma cell lines, particularly MDA-MB-435. It showed a growth inhibition of 3.7% at 10 μM and exhibited anticancer activity with IC50 values ranging from 85 to 95 μM against the MDA-MB-435 cell line. Moreover, it inhibited four physiologically relevant human carbonic anhydrase isoforms (hCA I, II, IX, and XII) with IC50 values between 0.72 and 1.60 μM. []

12. (2S)-3-methyl-2-[[(4-methylphenyl)sulfonyl]amino]butanoic acid hydrazide []

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of 39 novel acylhydrazones (3-41), which were designed as potential anti-HIV agents. This particular hydrazide derivative incorporates an amino acid side chain, (2S)-3-methyl-2-aminobutanoic acid, aiming to enhance biological activity. []

Properties

Product Name

N-cyclohexyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

IUPAC Name

N-cyclohexyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C21H26N2O3S/c1-15-8-12-19(13-9-15)23-27(25,26)20-14-17(11-10-16(20)2)21(24)22-18-6-4-3-5-7-18/h8-14,18,23H,3-7H2,1-2H3,(H,22,24)

InChI Key

NDBYYCIUMWMPEB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCCCC3)C

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCCCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.